molecular formula C14H12O3 B13690185 3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one

3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one

Cat. No.: B13690185
M. Wt: 228.24 g/mol
InChI Key: QNBUFCNSOSOEGV-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one is a complex organic compound characterized by its unique structure, which includes a naphtho-dioxin core with two methyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthol derivatives with suitable reagents can lead to the formation of the dioxin ring structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production. detailed industrial methods are often proprietary and not widely disclosed.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the dioxin ring into more saturated structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

3,3-dimethylbenzo[f][1,3]benzodioxin-1-one

InChI

InChI=1S/C14H12O3/c1-14(2)16-11-8-7-9-5-3-4-6-10(9)12(11)13(15)17-14/h3-8H,1-2H3

InChI Key

QNBUFCNSOSOEGV-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C3=CC=CC=C3C=C2)C(=O)O1)C

Origin of Product

United States

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